Neoagarobiose - 484-58-2

Neoagarobiose

Catalog Number: EVT-276995
CAS Number: 484-58-2
Molecular Formula: C12H20O10
Molecular Weight: 324.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Neoagarobiose as a novel moisturizer with whitening effect.
Source and Classification

Neoagarobiose is primarily sourced from agar, which is extracted from various species of red algae, including Gelidium and Gracilaria. The classification of neoagarobiose falls under glycoside hydrolases, specifically within the family of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.

Synthesis Analysis

The synthesis of neoagarobiose typically involves enzymatic hydrolysis of agar. A modular strategy has been developed that employs a dual-enzyme system for this purpose. The process generally follows these steps:

  1. Preparation: Agar is dissolved in a suitable buffer (e.g., phosphate buffer) at a specific pH.
  2. Enzymatic Hydrolysis:
    • First Stage: An endo-type β-agarase enzyme breaks down agar into larger oligosaccharides.
    • Second Stage: An exo-type β-agarase further hydrolyzes these oligosaccharides into neoagarobiose.

This method allows for controlled production and higher yields of neoagarobiose compared to chemical synthesis methods, which may yield undesired byproducts or require harsh conditions .

Molecular Structure Analysis

Neoagarobiose's molecular structure consists of two 3,6-anhydro-L-galactose units connected by an α-1,3 linkage. The chemical formula for neoagarobiose is C12H14O6, with a molar mass of approximately 258.24 g/mol. The compound exhibits specific stereochemistry due to the configuration of its sugar units, which influences its biochemical properties and interactions .

Structural Data

  • Chemical Formula: C12H14O6
  • Molar Mass: 258.24 g/mol
  • Linkage Type: α-1,3-glycosidic bond
Chemical Reactions Analysis

Neoagarobiose participates in various chemical reactions primarily through hydrolysis and enzymatic degradation. Key reactions include:

  1. Hydrolysis: Catalyzed by specific enzymes such as α-neoagarobiose hydrolase, which cleaves the glycosidic bond to release monosaccharides.
  2. Degradation Pathways: Neoagarobiose can be further broken down into simpler sugars like D-galactose and L-anhydrogalactose through enzymatic action .

These reactions are crucial for the bioconversion processes in marine biomass utilization and can be applied in creating biofuels or other biochemicals.

Mechanism of Action

The mechanism by which neoagarobiose acts involves its role as a substrate for specific enzymes that facilitate its breakdown into simpler sugars. For instance, the α-neoagarobiose hydrolase acts on neoagarobiose to hydrolyze it into D-galactose and L-anhydrogalactose. This process typically involves:

  1. Substrate Binding: The enzyme binds to neoagarobiose at the active site.
  2. Catalysis: The enzyme catalyzes the cleavage of the glycosidic bond through a series of transition states.
  3. Product Release: The resulting monosaccharides are released into solution, where they can be further metabolized or utilized .
Physical and Chemical Properties Analysis

Neoagarobiose exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water, making it suitable for various aqueous applications.
  • Stability: It maintains stability under mild conditions but may degrade under extreme temperatures or pH levels.
  • Taste Profile: Neoagarobiose has a mildly sweet taste, which can be beneficial in food applications.

These properties make neoagarobiose an attractive candidate for use in functional foods and dietary supplements .

Applications

Neoagarobiose has several scientific applications across various fields:

  1. Food Industry: Its sweet taste and functional properties make it suitable as a sugar substitute or functional ingredient in health foods.
  2. Biotechnology: Neoagarobiose serves as a substrate for enzyme studies and bioconversion processes aimed at producing biofuels or other valuable chemicals.
  3. Pharmaceuticals: Due to its potential health benefits, including prebiotic effects, it may be explored for use in dietary supplements aimed at improving gut health.
Biosynthesis and Metabolic Pathways of Neoagarobiose

Enzymatic Production Methodologies in Marine Microorganisms

Dual-Enzyme Systems for Agar Hydrolysis

Marine microorganisms employ sophisticated dual-enzyme systems to efficiently hydrolyze agar into neoagarobiose (NA2). This strategy typically involves sequential action of endo-acting and exo-acting enzymes. A notable example utilizes Marinimicrobium sp. H1-derived enzymes AgaA (GH16 endo-β-agarase) and AgaB (exo-acting enzyme). AgaA liquefies high-concentration agar (up to 40 g·L⁻¹) into neoagarooligosaccharides (NA4–NA6), while AgaB subsequently converts these into >95% pure NA2. This system achieves a 94% yield from crude agar, bypassing costly agarose purification and enabling direct use of algal biomass [2]. Similarly, Corynebacterium glutamicum co-expressing endo-type DagA and exo-type EXB3 hydrolyzes 40 g·L⁻¹ agar into NA2 via a two-stage process, demonstrating industrial scalability [3] [5].

Table 1: Dual-Enzyme Systems for NA2 Production

Enzyme SystemSource OrganismSubstrate ConcentrationNA2 Yield/PurityKey Advantage
AgaA (GH16) + AgaBMarinimicrobium sp. H140 g·L⁻¹ agar>95% purity, 94% yieldDegrades sulfated agaropectin
DagA + EXB3Engineered C. glutamicum40 g·L⁻¹ agar2164 µmol·g⁻¹·h⁻¹Secretory production; high cell density
β-agarase II + NABHaseSaccharophagus degradansLow solubility agaroseLimited by substrateHybrid chemical-enzymatic process

β-Agarase Classifications: Endo- vs. Exo-Type Mechanisms

β-Agarases are classified by cleavage patterns:

  • Endo-type (e.g., GH16, GH86): Randomly hydrolyze internal β-1,4 linkages in agarose, producing neoagarooligosaccharides (NA4–NA6). Cohnella sp. AgaW (GH16) cleaves agarose primarily into neoagarotetraose (NA4) [4].
  • Exo-type (e.g., GH50, GH117): Processively release NA2 from non-reducing ends. Saccharophagus degradans GH50A yields >90% NA2 from oligomers [1] [7].

Structural studies reveal that exo-type enzymes (e.g., S. degradans GH117 α-neoagarobiose hydrolase) possess deep substrate-binding pockets accommodating NA2 specifically, while endo-type enzymes (e.g., GH16) feature open clefts accommodating polymeric chains [1].

Novel Enzyme Systems: Porphyranase Activity in Sulfated Substrate Degradation

AgaB from Marinimicrobium sp. H1 exhibits dual functionality as an exo-β-agarase and porphyranase, enabling degradation of sulfated galactans in agaropectin. This activity is critical for hydrolyzing non-purified agar, which contains up to 30% sulfated polymers. AgaB desulfates and cleaves porphyran-derived oligosaccharides into NA2, overcoming limitations of traditional agarases that are inhibited by sulfate groups [1] [2]. Similarly, Bacteroides uniformis NP1’s agarolytic pathway includes sulfatases that remove C4/C6 sulfates from porphyran prior to glycosidic bond cleavage [8].

Metabolic Engineering of Agarolytic Pathways

Heterologous Expression Systems in Corynebacterium glutamicum

C. glutamicum has been engineered as a GRAS platform for NA2 production via:

  • Promoter Optimization: Constitutive PH36 promoter driving dagA expression yields 1.53 g·L⁻¹ extracellular DagA [5].
  • Strain Engineering: Deletion of endogenous genes cg2052 and cg1514 increases DagA purity in supernatant to 72.7% [3] [5].
  • Fed-Batch Cultivation: High-cell-density fermentation achieves 54% DagA and 24.5% EXB3 secretion efficiency, enabling direct use of culture supernatant for agar hydrolysis [5].

Co-secretory Production of β-Agarases via Tat/Sec Pathways

DagA secretion utilizes the Tat pathway, while EXB3 employs the Sec pathway. Co-expression strategies include:

  • Tat Component Enhancement: Co-expression of tatA and tatC increases DagA secretion 2.8-fold compared to tatABC [3] [5].
  • Dual-Pathway Plasmids: Vector pHCP-CgR-DagA-EXB3 enables simultaneous secretion, with signal peptides CgR0949 (Tat-dependent) for DagA and PorB (Sec-dependent) for EXB3 [5].
  • Cell Permeabilization: Treatment with 0.2% CTAB doubles NA2 conversion rates by enhancing neoagarobiose transport into cells expressing intracellular α-NABHase [10].

Table 2: Co-secretory Strategies in Engineered C. glutamicum

Secretory PathwayEnzymeSignal PeptideSecretion EfficiencyEnhancement Strategy
TatDagACgR094954%tatA/tatC co-expression
SecEXB3PorB24.5%High-copy plasmid pHCP
IntracellularSdNABHNoneN/ACell permeabilization (0.2% CTAB)

Compound Terminology Table

Table 3: Key Compounds and Enzymes in Neoagarobiose Biosynthesis

TermAbbreviationRole
NeoagarobioseNA2Target disaccharide (3,6-anhydro-α-L-galactose-β-D-galactose)
α-Neoagarobiose HydrolaseNABHaseCleaves NA2 into monosaccharides (AHG + galactose)
3,6-Anhydro-L-galactoseAHGBioactive monosaccharide product of NA2 hydrolysis
Endo-β-agarasee.g., AgaA, DagAHydrolyzes agarose into neoagarooligosaccharides (NA4–NA6)
Exo-β-agarasee.g., AgaB, EXB3Processively cleaves oligosaccharides into NA2
Porphyranasee.g., AgaBDegrades sulfated galactan components of agar
Tat PathwayTatTwin-arginine translocation system; secretes folded enzymes like DagA

Properties

CAS Number

484-58-2

Product Name

Neoagarobiose

IUPAC Name

(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal

Molecular Formula

C12H20O10

Molecular Weight

324.28 g/mol

InChI

InChI=1S/C12H20O10/c13-1-4(15)7(17)10(5(16)2-14)22-12-9(19)11-8(18)6(21-12)3-20-11/h2,4-13,15-19H,1,3H2/t4-,5+,6+,7+,8?,9+,10-,11-,12+/m1/s1

InChI Key

ILLZAAKBNPACJI-AJARWYCESA-N

SMILES

C1C2C(C(O1)C(C(O2)OC(C(C=O)O)C(C(CO)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Neoagarobiose; Agarobiose;

Canonical SMILES

C1C2C(C(O1)C(C(O2)OC(C(C=O)O)C(C(CO)O)O)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O

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